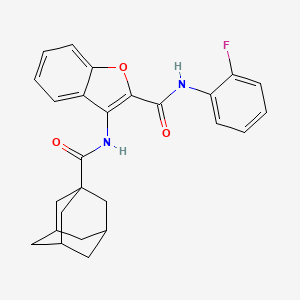

![molecular formula C22H28N4O3 B2753875 N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900896-39-1](/img/structure/B2753875.png)

N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

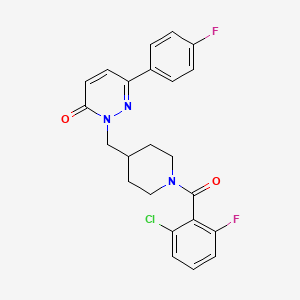

“N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

The study of hydrogen bonding in various anticonvulsant enaminones, including compounds structurally similar to the specified chemical, reveals insights into the conformation and molecular interactions critical for their biological activity. These findings have implications for designing drugs with enhanced efficacy and reduced side effects by understanding the structural basis of their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

Synthesis of Novel Pyrido and Pyrimidine Derivatives

Research into the synthesis of novel pyrido and pyrimidine derivatives, including structures akin to the specified compound, has led to the development of new methods for creating diverse chemical entities. These compounds hold potential for various applications, including as precursors for pharmaceuticals, agrochemicals, and materials science. The synthetic strategies and chemical transformations outlined provide a foundation for further exploration and exploitation of these heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).

Cytotoxicity of Pyrazolo and Pyrimidine Derivatives

Investigations into the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives and related compounds demonstrate the potential of these molecules as anticancer agents. By understanding the structure-activity relationships, researchers can design more potent and selective drugs for cancer therapy. These studies contribute to the growing body of knowledge on the medicinal chemistry of pyrimidines and their potential for therapeutic applications (Hassan, Hafez, & Osman, 2014).

Future Directions

Mechanism of Action

Target of Action

It is thought to act as a modulator of the n-methyl-d-aspartate (nmda) receptor, which plays a key role in synaptic plasticity and learning and memory processes.

Mode of Action

The compound is believed to enhance NMDA receptor function, leading to increased neurotransmitter release and improved cognitive function. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress.

Biochemical Pathways

The compound’s anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

It is known that the compound has potential toxicity at high doses, which can limit its use in certain experiments and treatments.

Result of Action

The compound has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress. These effects make the compound a valuable tool for investigating a wide range of biological processes.

Action Environment

properties

IUPAC Name |

N-cyclohexyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h6,8,11,14,16H,3-5,7,9-10,12-13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWYCXPDXQMLFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one](/img/structure/B2753806.png)

![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)

![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2753815.png)